(S)-2-Amino-3-methylbutan-1-ol hydrochloride
Overview
Description
(S)-2-Amino-3-methylbutan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Beta-Hydroxy-Beta-Methylbutyrate (HMB) on Exercise Performance and Body Composition
HMB, a metabolite of the amino acid leucine, has been extensively studied for its effects on exercise performance and skeletal muscle hypertrophy. It is particularly popular among bodybuilders and strength/power athletes. Research suggests HMB may promote exercise performance and support skeletal muscle hypertrophy through its potential mechanisms of action, including the inhibition of protein degradation and stimulation of protein synthesis. Studies have analyzed its effectiveness across varying levels of age, sex, and training experience, with a focus on its role as a precursor to cholesterol synthesis and its impact on proteolytic pathways (Wilson, Wilson, & Manninen, 2008).
FTY720 in Cancer Therapy
FTY720, known for its potent immunosuppressive effects, has also been studied for its antitumor efficacy in preclinical cancer models. Despite its primary use in treating multiple sclerosis, FTY720 has shown potential in cancer therapy, operating through S1PR-independent mechanisms. This suggests a novel application area for compounds with similar functional groups or mechanisms of action as "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" (Zhang et al., 2013).
Drug Conjugation and Metabolism
Understanding the metabolic pathways and drug conjugation processes is crucial for developing therapeutic applications. Studies on drug metabolism highlight the importance of Phase 2 reactions, such as glucuronidation, in the detoxification and excretion of drugs. This provides insight into the biotransformation and potential therapeutic uses of compounds like "this compound" in enhancing drug solubility and excretion (Dutton, 1978).
Nutritional Role and Therapeutic Applications
The nutritional role of leucine metabolites such as HMB has been linked to the maintenance of muscle mass and function, especially in aging populations. Dietary supplementation with HMB has been explored for its potential to protect or rebuild muscle mass in older individuals with reduced lean body mass. The mechanisms through which HMB may exert its effects include the reduction of exercise-related muscle damage and modulation of muscle protein breakdown, indicating a broader scope for the application of similar compounds in nutritional and therapeutic contexts (Landi et al., 2019).
Mechanism of Action
Target of Action
L-Valinol hydrochloride is a complex compound with a variety of potential targets. It belongs to the class of organic compounds known as 1,2-aminoalcohols, which contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .
Mode of Action
It’s known that the compound’s structural and electronic properties are similar at zero pressure
Biochemical Pathways
L-Valinol hydrochloride may potentially influence the biosynthesis of branched-chain amino acids (BCAAs) such as L-valine, L-isoleucine, and L-leucine . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of L-valinol hydrochloride are not fully understood yet. It is known that L-valine, a closely related compound, is involved in several biochemical reactions. The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . It is plausible that L-valinol hydrochloride may interact with similar enzymes and proteins.
Cellular Effects
The cellular effects of L-valinol hydrochloride are not well-documented. L-valine, a similar compound, is known to have various effects on cells. For instance, L-valine can improve the lactation function of breeding animals . It can also enhance phagocytosis of macrophages to drug-resistant pathogens . It is possible that L-valinol hydrochloride may have similar effects on cells.
Molecular Mechanism
It is known that L-valine, a similar compound, can activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase to increase the expression of NO . This suggests that L-valinol hydrochloride might exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of different dosages of L-valinol hydrochloride in animal models have not been extensively studied. It is known that L-valine, a similar compound, is an essential amino acid in the diet of animals .
Metabolic Pathways
L-valine, a similar compound, is known to be involved in several metabolic pathways .
Transport and Distribution
It is known that L-valine, a similar compound, can be transported by system L amino acid transporters .
Subcellular Localization
It is known that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2S)-2-amino-3-methylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYONGLLQMUYOPP-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647395 | |
Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-89-6 | |
Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-methylbutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Valinol hydrochloride, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSD9XWZ26Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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